Lipophilicity and Hydrophobicity: LogP Comparison with 1,3-Dimethyl-2-imidazolidinone (DMI)
The substitution of methyl groups with phenyl rings in 1,3-diphenyl-2-imidazolidinone results in a dramatic increase in lipophilicity compared to its alkyl analog DMI. The target compound exhibits a calculated LogP (XLogP3) of 2.6, whereas DMI's LogP is reported as -0.3 to -0.03 [1]. This large difference (>2.6 LogP units) indicates the diphenyl compound is strongly hydrophobic, fundamentally altering its behavior in biphasic systems and its ability to cross biological membranes compared to the water-miscible DMI.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (calculated) |
| Comparator Or Baseline | 1,3-Dimethyl-2-imidazolidinone (DMI, CAS 80-73-9): LogP = -0.3 to -0.03 (experimental/calculated) |
| Quantified Difference | ΔLogP > +2.6 units |
| Conditions | Theoretical calculation (XLogP3) vs. experimental/calculated values from vendor literature |
Why This Matters
This parameter is critical for selecting a solvent or reagent for extractions, partitioning studies, or when designing molecules with specific bioavailability profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 975958, 2-Imidazolidinone, 1,3-diphenyl- (XLogP3-AA Value). Retrieved May 2026. View Source
